molecular formula C9H6N6 B14704460 6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine CAS No. 21801-13-8

6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine

Cat. No.: B14704460
CAS No.: 21801-13-8
M. Wt: 198.18 g/mol
InChI Key: BUQVPMHGSAFHCQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of monosubstituted tetrazine with phenylhydrazine, followed by cyclization to form the desired triazolo-tetrazine ring system . The reaction conditions often require the use of solvents such as acetonitrile or dimethylformamide and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous intermediates .

Chemical Reactions Analysis

Types of Reactions: 6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted triazolo-tetrazine derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Mechanism of Action

The mechanism by which 6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and leading to therapeutic effects . In the context of energetic materials, the compound’s high nitrogen content and stable ring system contribute to its explosive properties by releasing a significant amount of energy upon decomposition .

Comparison with Similar Compounds

Uniqueness: 6-Phenyl[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine stands out due to its unique fused ring system, which imparts distinct chemical and physical properties.

Properties

CAS No.

21801-13-8

Molecular Formula

C9H6N6

Molecular Weight

198.18 g/mol

IUPAC Name

6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine

InChI

InChI=1S/C9H6N6/c1-2-4-7(5-3-1)8-11-13-9-12-10-6-15(9)14-8/h1-6H

InChI Key

BUQVPMHGSAFHCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=NN=C3N=N2

Origin of Product

United States

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